N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
Description
Properties
CAS No. |
1707394-14-6 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-chloro-N-prop-2-enyl-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11ClN4/c1-2-5-13-11-9(10(12)14-8-15-11)16-6-3-4-7-16/h2-4,6-8H,1,5H2,(H,13,14,15) |
InChI Key |
FVSZHFURINIDFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic addition of guanidine to the triple bond of 2-acylethynylpyrrole, followed by intramolecular cyclization and dehydration (Scheme 1). For N-allyl derivatives, replacing guanidine with N-allylguanidine could directly install the allylamine group at the pyrimidine’s 4-position. However, this modification may necessitate adjustments to base concentration and solvent polarity to accommodate the bulkier allyl group.
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Solvent : DMSO (enhances base strength and reaction homogeneity).
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Base : KOH (1.5 equivalents relative to substrate).
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Temperature : 110–115°C (balances reaction rate and side-product formation).
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Time : 4 hours (optimal for complete conversion).
Substrate Scope and Limitations
Stepwise Substitution on Dichloropyrimidine Intermediates
A modular approach involves synthesizing 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine followed by sequential substitution with allylamine. This method leverages the differential reactivity of chlorines at the 4- and 6-positions.
Synthesis of 4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine
Patent US10364248B2 outlines methods for preparing chlorinated pyrrolopyrimidines, which can be adapted for pyrimidine precursors. For instance, reacting pyrrole with 4,6-dichloropyrimidine-5-carbonyl chloride under Friedel-Crafts conditions installs the pyrrole group at position 5.
Typical Procedure :
-
Pyrrole Introduction :
-
Chlorine Retention : The 6-chloro group remains inert under these conditions, enabling subsequent functionalization.
Allylamine Substitution at Position 4
The 4-chloro group is selectively displaced by allylamine via nucleophilic aromatic substitution (NAS). Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) facilitate this reaction.
Optimized Parameters :
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Base : K₂CO₃ or Et₃N (scavenges HCl).
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Solvent : DMF or NMP.
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Molar Ratio : 1:1.2 (pyrimidine:allylamine).
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Time : 12–24 hours.
Example :
4,6-Dichloro-5-(1H-pyrrol-1-yl)pyrimidine (1 mmol) and allylamine (1.2 mmol) in DMF with K₂CO₃ (2 mmol) at 90°C for 18 hours yield the target compound in 65–75% yield after column chromatography.
Cross-Coupling and Buchwald-Hartwig Amination
Transition-metal-catalyzed reactions offer regioselective pathways for introducing the allylamine group. Patent AU2017341324A1 highlights the use of palladium catalysts for aminating chloropyrimidines, a strategy applicable to N-allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine.
Buchwald-Hartwig Amination
This method couples chloropyrimidines with allylamine using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Xantphos).
Procedure :
Challenges and Solutions
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Competing Side Reactions : The 6-chloro group may undergo unintended substitution. Using milder conditions (lower temperature, shorter time) preserves the chloro substituent.
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Ligand Selection : Bulky ligands favor monoamination at position 4.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Studied for its role in drug discovery and development.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings.
- Applied in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine with structurally related pyrimidine derivatives:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The pyrrole ring in the target compound (vs. The allyl group distinguishes the compound from simpler analogs (e.g., methyl or phenyl substitutions in ), offering pathways for click chemistry or polymerization.
Molecular Weight and Solubility: Higher molecular weight (234.69 g/mol) compared to 4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine (210.66 g/mol) may reduce solubility but improve membrane permeability in biological systems. The 4-aminopiperidin-1-yl group in increases hydrophilicity, favoring aqueous-phase applications.
Biological Activity
N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine (CAS No. 1707394-14-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
- Molecular Formula : CHClN
- Molecular Weight : 234.69 g/mol
- CAS Number : 1707394-14-6
This compound exhibits biological activity primarily through inhibition of specific enzymes and pathways involved in disease progression. Research has shown that compounds with similar structural features often target kinases and other proteins involved in cell signaling pathways.
Inhibition of Kinases
Studies indicate that pyrimidine derivatives can act as inhibitors of various kinases, including WEE1, which plays a critical role in cell cycle regulation. Inhibition of WEE1 can lead to enhanced cancer cell sensitivity to DNA-damaging agents, making it a promising target for anticancer therapies .
Antiviral Activity
Recent investigations into the antiviral properties of similar compounds have demonstrated efficacy against viruses such as Hepatitis C. For instance, related pyrazole derivatives have been shown to inhibit viral replication by suppressing cyclooxygenase enzymes, suggesting that this compound may exhibit similar effects .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. For example, pyrimidines and their derivatives have been reported to induce apoptosis in cancer cells by disrupting critical signaling pathways. The specific activity of this compound against various cancer cell lines remains an area for further exploration.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrimidine and pyrrole rings can significantly influence the compound's potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Allyl Group | Enhances binding affinity to target proteins |
| Chlorine Atom | Modulates lipophilicity and cellular uptake |
| Pyrrole Ring | Contributes to interaction with biological targets |
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound:
- Antiviral Efficacy : A study demonstrated that a related compound inhibited Hepatitis C virus replication with an IC value of 1.96 μM, suggesting that modifications to the pyrimidine structure could enhance antiviral properties .
- Cancer Cell Line Studies : In vitro assays revealed that pyrimidine derivatives induced apoptosis in various cancer cell lines, with IC values ranging from 10 μM to 50 μM depending on the specific structural modifications applied .
- Kinase Inhibition : Research on similar pyrimidine-based compounds indicated effective inhibition of WEE1 kinase, leading to increased cytotoxicity in cancer cells treated with DNA-damaging agents .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-Allyl-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine and related pyrimidine derivatives?
Synthesis typically involves multi-step organic reactions:
- Nucleophilic substitution : Chlorine at the C6 position of the pyrimidine ring can be replaced with allyl groups via SNAr (nucleophilic aromatic substitution) under basic conditions.
- Pyrrole coupling : The 1H-pyrrol-1-yl substituent at C5 is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct cyclization .
- Amine functionalization : The 4-amine group may be protected (e.g., with Boc groups) to prevent side reactions during synthesis .
Key optimization : Reaction temperatures (60–120°C) and solvent polarity (DMF, THF) significantly influence yield and purity .
Q. How is the structural integrity of this compound validated in experimental settings?
- X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) confirms bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) resolve regiochemistry and verify substitutions at C5 (pyrrole) and C6 (chlorine) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Kinase or polymerase inhibition assays using fluorogenic substrates (e.g., ATP analogs) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Torsional analysis : Compare dihedral angles (e.g., between pyrimidine and pyrrole/phenyl rings) across polymorphs. For example, deviations >10° suggest conformational flexibility .
- Hydrogen-bond networks : Weak interactions (C–H⋯O/N) stabilize crystal packing; discrepancies in bond lengths (e.g., 1.8–2.2 Å) may indicate dynamic disorder .
- SHELX refinement : Use R values (<5%) and wR (<12%) to assess data quality. High residuals may signal unresolved solvent or twinning .
Q. How should researchers address contradictory Structure-Activity Relationship (SAR) data in pyrimidine derivatives?
- Molecular docking : Model interactions with targets (e.g., kinases) using software like AutoDock. Compare binding poses of allyl vs. benzyl substituents .
- Free-energy perturbation (FEP) : Quantify substituent effects (e.g., chlorine vs. methoxy) on binding affinity using MD simulations .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify consensus trends (e.g., chlorine enhances cytotoxicity in >60% of analogs) .
Q. What computational strategies are effective for predicting metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME or ProTox-II estimate logP (lipophilicity), CYP450 inhibition, and LD .
- Metabolite identification : Use in silico metabolism simulators (e.g., GLORYx) to predict phase I/II metabolites (e.g., allyl oxidation to epoxides) .
- QSAR modeling : Train models on pyrimidine datasets to correlate substituents (e.g., pyrrole vs. piperidine) with toxicity endpoints .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
